2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
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Overview
Description
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a heterocyclic organic compound It is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one typically involves the formation of the thiazepane ring followed by the introduction of the phenoxy and ethanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted amine with a sulfur-containing reagent can lead to the formation of the thiazepane ring. Subsequent reactions with phenoxy and ethanone derivatives yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.
Substitution: The phenoxy and ethanone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with different oxidation states.
Scientific Research Applications
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, leading to changes in their activity. The phenoxy and ethanone groups can also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-1,4-thiazepan-5-one: This compound shares the thiazepane ring structure but lacks the phenoxy and ethanone groups.
2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Another thiazepane derivative with a different substitution pattern.
7-Methyl-7-phenyl-1,4-thiazepan-5-one: Similar to the target compound but with a methyl group instead of the phenoxy group.
Uniqueness
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is unique due to the combination of the thiazepane ring with the phenoxy and ethanone groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(15-22-17-9-5-2-6-10-17)20-12-11-18(23-14-13-20)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXGFJMPMTUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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